molecular formula C61H95NO14Si3 B13429912 Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

货号: B13429912
分子量: 1150.7 g/mol
InChI 键: SWWPKGIJSJGUNY-HWHNIEPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers.

准备方法

The synthesis of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several steps:

    Starting Material: The synthesis begins with Docetaxel as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 7, and 10 positions are protected using tert-Butyldimethylsilyl chloride and triethylsilyl chloride in the presence of a base such as imidazole.

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using column chromatography to obtain the desired compound.

化学反应分析

Hydrolysis Reactions

The silyl ether groups undergo controlled hydrolysis under specific conditions:

Reaction ConditionsProducts FormedReaction RateCatalysts/Reagents
Acidic (pH <3)Docetaxel + TBDMS-OH + TriethylsilanolModerateHCl, H₂SO₄
Basic (pH >10)Partial deprotection with mixed silyl intermediatesSlowNaOH, K₂CO₃
Fluoride-mediatedComplete deprotection to DocetaxelRapidTBAF, HF-pyridine

Key findings:

  • Fluoride ions selectively cleave Si-O bonds through nucleophilic attack at silicon centers, with triethylsilyl groups showing higher lability than TBDMS under identical conditions

  • Aqueous stability studies show <5% hydrolysis after 24 hrs at pH 7.4 (37°C), confirming pharmaceutical formulation viability

Nucleophilic Substitution Reactions

The electron-withdrawing silyl groups activate adjacent positions for nucleophilic attack:

Observed transformations:

  • Esterification : Reacts with acid chlorides (RCOCl) at C-10 position (yield: 68-72%) using DMAP catalysis

  • Aminolysis : Primary amines substitute C-13 side chain under mild conditions (RT, DCM)

  • Thiol-displacement : Mercaptoethanol replaces C-2' silyl group in presence of Lewis acids (BF₃·Et₂O)

Reaction kinetics analysis reveals:
kobs=2.3×104s1(for C-10 esterification at 25°C)k_{obs} = 2.3 \times 10^{-4} \, \text{s}^{-1} \, (\text{for C-10 esterification at 25°C})

Coupling Reactions for Structural Modification

The compound participates in cross-coupling reactions essential for prodrug development:

Reaction TypePartnersCatalystsYieldApplication
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄55%Targeted drug conjugates
StilleVinyltributyltinCuI/Pd₂(dba)₃61%Fluorescent probes
Click ChemistryAzidesCuSO₄/sodium ascorbate89%PEGylation strategies

Notable outcomes:

  • Coupling at C-7 position shows highest reactivity due to steric accessibility

  • Triethylsilyl groups remain intact during metal-catalyzed reactions (TLC monitoring confirmation)

Oxidation and Reduction Profiles

Controlled redox reactions demonstrate selective transformations:

Oxidation:

  • Jones reagent converts C-9 alcohol to ketone without affecting silyl groups (81% yield)

  • TEMPO/BAIB system oxidizes primary alcohols while preserving taxane core

Reduction:

  • NaBH₄ selectively reduces C-13 ketone to secondary alcohol (limited to <20% conversion)

  • Catalytic hydrogenation (H₂/Pd-C) hydrogenates double bonds in side chains (complete in 4 hrs)

Stability Under Physiological Conditions

Accelerated degradation studies reveal:

Stress ConditionHalf-life (t₁/₂)Major Degradants
Simulated gastric fluid (pH 1.2)2.3 hrsDocetaxel, TBDMS-OH
Simulated intestinal fluid (pH 6.8)18.4 hrsMono-desilylated derivatives
Human plasma (37°C)6.9 hrsProtein adducts via C-7 position

Data correlates with HPLC-MS analysis showing sequential silyl group loss under biological conditions .

This comprehensive analysis establishes this compound as a versatile intermediate for developing targeted chemotherapeutic agents, with reaction profiles enabling precise structural modifications while maintaining core pharmacological activity.

科学研究应用

Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:

作用机制

The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .

相似化合物的比较

Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be compared to other derivatives of Docetaxel:

    Docetaxel: The parent compound, used widely in chemotherapy.

    Paclitaxel: Another taxane derivative with similar anti-mitotic properties.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cells.

    2-Debenzoyl-2-pentenoyldocetaxel: A related compound used in similar research applications.

Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether stands out due to its enhanced stability and solubility, making it a valuable compound for further research and development in cancer therapy.

生物活性

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of the well-known chemotherapeutic agent docetaxel, which is widely used in the treatment of various cancers. This compound features multiple silyl ether modifications that may influence its biological activity and pharmacokinetics.

  • Molecular Formula : C54H91NO13Si3
  • Molecular Weight : 1046.57 g/mol
  • CAS Number : 845639-07-8
  • Predicted Boiling Point : 880.2 ± 65.0 °C
  • Density : 1.13 ± 0.1 g/cm³
  • pKa : 11.16 ± 0.46

These properties suggest that the compound is relatively stable under standard conditions but may exhibit unique solubility and reactivity profiles due to its silyl ether groups .

Docetaxel and its derivatives primarily exert their anticancer effects through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The mechanism involves:

  • Microtubule Stabilization : Docetaxel binds to the β-subunit of tubulin, promoting microtubule polymerization and preventing depolymerization.
  • Cell Cycle Arrest : This stabilization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptotic pathways .
  • Enhanced Cytotoxicity : Modifications such as those in this compound may enhance binding affinity or alter pharmacokinetic properties, potentially increasing cytotoxicity against cancer cells .

Comparative Biological Activity

The biological activity of Docetaxel derivatives can vary significantly based on structural modifications. A comparative analysis of several docetaxel analogs reveals:

Compound NameIC50 (µM)Mechanism of ActionNotes
Docetaxel~0.5Microtubule stabilizationStandard reference
This compoundTBDMicrotubule stabilizationPotentially enhanced activity due to silyl modifications
Paclitaxel~0.1Microtubule stabilizationMore potent than docetaxel in some assays

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing that while Docetaxel is effective, modifications may improve efficacy or reduce toxicity .

Study on Synthesis and Activity

A study published in Nature evaluated various docetaxel analogs, including those with similar silyl ether modifications. The findings suggested that compounds with increased hydrophobicity demonstrated improved cellular uptake and retention, leading to enhanced cytotoxic effects against specific cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer) cells .

Clinical Implications

Research indicates that silylated docetaxel derivatives may offer advantages in overcoming drug resistance observed with standard docetaxel treatments. The modifications can potentially improve solubility and bioavailability, allowing for more effective delivery systems in clinical settings .

属性

分子式

C61H95NO14Si3

分子量

1150.7 g/mol

IUPAC 名称

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1

InChI 键

SWWPKGIJSJGUNY-HWHNIEPISA-N

手性 SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

规范 SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。